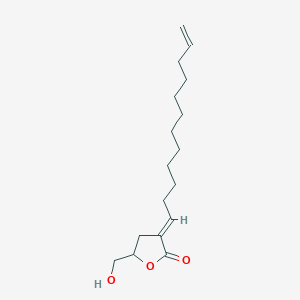
Majorenolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Majorenolide, also known as this compound, is a useful research compound. Its molecular formula is C17H28O3 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have demonstrated that majorenolide exhibits significant cytotoxic effects against various cancer cell lines.
- Cytotoxic Mechanism : Research indicates that this compound induces apoptosis in human leukemia HL-60 cells. It activates caspase-3 and alters the expression of several genes associated with apoptosis, including upregulating pro-apoptotic genes such as BAX and CASP8, while downregulating anti-apoptotic genes like BIRC5 .
- In Vitro Studies : In vitro experiments have shown that this compound has a growth inhibition concentration (GI50) of 0.21 μM against HL-60 cells and displays selectivity towards cancerous cells over non-cancerous cells .
Antiparasitic Activity
This compound has been evaluated for its effects against Trypanosoma cruzi, the causative agent of Chagas disease.
- Efficacy Against Trypanosoma cruzi : In vitro studies revealed that this compound exhibits promising activity against trypomastigote forms of T. cruzi, with an effective concentration (EC50) significantly lower than that of the standard treatment, benznidazole . Molecular docking studies suggest that this compound interacts with key molecular targets in T. cruzi, potentially disrupting its survival mechanisms .
Insecticidal Properties
This compound's potential as an insecticide has been explored, particularly its antifeedant effects against agricultural pests.
- Insecticidal Activity : Studies have reported that this compound demonstrates moderate antifeedant activity against aphids such as Rhopalosiphum padi and Myzus persicae, with effective concentrations (EC50) ranging from 15.8 to 17.6 μg/cm² . This suggests its potential use in sustainable agricultural practices to manage pest populations without relying on synthetic chemicals.
Bioactivity in Natural Products Research
The exploration of this compound within natural products research highlights its role as a bioactive compound with significant therapeutic potential.
- Natural Sources : this compound has been isolated from various plant species, including Persea indica and Mezilaurus crassiramea, which are known for their medicinal properties . The isolation and characterization of this compound from these sources contribute to the understanding of plant-based therapies and their applications in medicine.
Eigenschaften
Molekularformel |
C17H28O3 |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
(3E)-3-dodec-11-enylidene-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C17H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-16(14-18)20-17(15)19/h2,12,16,18H,1,3-11,13-14H2/b15-12+ |
InChI-Schlüssel |
XOPQVUWGWFRPQD-NTCAYCPXSA-N |
Isomerische SMILES |
C=CCCCCCCCCC/C=C/1\CC(OC1=O)CO |
Kanonische SMILES |
C=CCCCCCCCCCC=C1CC(OC1=O)CO |
Synonyme |
majorenolide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















